molecular formula C18H16N2O3S B14919382 4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B14919382
M. Wt: 340.4 g/mol
InChI Key: HZGBFONQGCOYLK-YBFXNURJSA-N
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Description

4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzhydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Used as a corrosion inhibitor for metals in acidic environments

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both methoxy and benzothiophene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)18(21)20-19-11-16-17(23-2)14-5-3-4-6-15(14)24-16/h3-11H,1-2H3,(H,20,21)/b19-11+

InChI Key

HZGBFONQGCOYLK-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C3=CC=CC=C3S2)OC

Origin of Product

United States

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